molecular formula C16H20FNO3 B13188677 Tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate

Tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate

Cat. No.: B13188677
M. Wt: 293.33 g/mol
InChI Key: RNECXUWCHGIBKJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate is a piperidine-derived compound featuring a 3-fluorophenyl substituent at the 4-position and a ketone group at the 3-position of the piperidine ring. The tert-butyloxycarbonyl (Boc) group at the 1-position enhances steric protection and modulates solubility . This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and neuroactive agents, as suggested by its structural analogs in the literature .

Properties

Molecular Formula

C16H20FNO3

Molecular Weight

293.33 g/mol

IUPAC Name

tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate

InChI

InChI=1S/C16H20FNO3/c1-16(2,3)21-15(20)18-8-7-13(14(19)10-18)11-5-4-6-12(17)9-11/h4-6,9,13H,7-8,10H2,1-3H3

InChI Key

RNECXUWCHGIBKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Core Strategy

The synthesis primarily revolves around constructing the piperidine ring with specific substitutions: a 3-fluorophenyl group at the 4-position, a ketone at the 3-position, and a tert-butyl carbamate (Boc) protecting group at the nitrogen atom (position 1). The typical approach involves:

  • Formation of the piperidine ring via cyclization or ring-closure reactions.
  • Introduction of the fluorophenyl substituent through aromatic substitution or cross-coupling.
  • Installation of the carbonyl group at the 3-position.
  • Attachment of the Boc group for protection.

Stepwise Synthesis Pathway

Step Reaction Type Description Reagents & Conditions Reference/Source
1 Preparation of 4-(3-fluorophenyl)piperidine precursor Synthesis of a piperidine derivative bearing the fluorophenyl group Method A: Nucleophilic aromatic substitution or Buchwald-Hartwig amination of a halogenated aromatic with piperidine Palladium catalysis, base (e.g., potassium tert-butoxide), elevated temperature , Patent US11254641B2
2 Formation of the 3-oxopiperidine core Oxidation or functionalization at the 3-position Oxidative methods such as using potassium permanganate or chromium-based oxidants Controlled oxidation to introduce ketone functionality Literature synthesis protocols
3 Introduction of the tert-butyl carbamate group Protection of the nitrogen atom Reaction with tert-butyl chloroformate in presence of a base like triethylamine Mild conditions, inert atmosphere , Patent US11254641B2

Specific Reaction Conditions

  • Buchwald-Hartwig Amination: Typically performed at 80-120°C with palladium catalysts (e.g., Pd2(dba)3), ligands (e.g., BINAP), and bases such as sodium tert-butoxide.
  • Oxidation to Ketone: Using oxidants like PCC (Pyridinium chlorochromate) or Dess–Martin periodinane under mild conditions to prevent over-oxidation.
  • Boc Protection: Conducted at 0-25°C in dichloromethane or tetrahydrofuran, with tert-butyl chloroformate and triethylamine.

Alternative and Advanced Methods

Use of Flow Chemistry

Recent advancements suggest employing continuous flow microreactor systems for safer, scalable, and more efficient synthesis, especially for sensitive steps like oxidation and amination. Flow systems allow precise control over temperature, reaction time, and reagent addition, leading to higher yields and purity.

Catalytic Cross-Coupling

Transition-metal catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig, enable the attachment of the fluorophenyl group to the piperidine core with high regioselectivity and functional group tolerance.

Summary of Research Findings

Extensive research indicates that the synthesis of Tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate benefits from modern cross-coupling techniques, protective group strategies, and flow chemistry processes. The choice of reagents and conditions directly influences yield, purity, and scalability, with patent literature and academic studies supporting these methodologies.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain proteins, while the piperidine ring may facilitate interactions with biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications on the Piperidine Core

Substituent Variations at the 4-Position
  • Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate (CAS 1354953-08-4):
    The trifluoromethyl group enhances lipophilicity (LogP ↑) and metabolic stability due to fluorine’s electron-withdrawing effects. This modification is advantageous in CNS-targeting drugs .
Functional Group Modifications at the 3-Position
  • Tert-butyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate (CAS 1354963-69-1):
    Replacing the 3-oxo group with a hydroxyl improves solubility but reduces electrophilicity, limiting utility in nucleophilic addition reactions .
  • Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (CAS 211108-50-8):
    Fluorine at the 3-position instead of the phenyl ring creates a distinct electronic profile, decreasing aromatic interactions but increasing resistance to oxidative metabolism .
Antimalarial Activity
  • Tert-butyl 4-(N-(3-fluorophenyl)-2-phenoxyacetamido)piperidine-1-carboxylate (5b): Exhibits antimalarial activity (IC₅₀ = 0.8 µM against Plasmodium falciparum), attributed to the phenoxyacetamido side chain, which is absent in the target compound .
Kinase Inhibition
  • YPC-21817 ():
    A 3-fluorophenyl-imidazo[1,2-b]pyridazine derivative with a 4-ethylpiperazinyl group shows potent Pan-Pim kinase inhibition (IC₅₀ < 10 nM). The target compound’s 3-oxo group may serve as a precursor for similar modifications .
  • Compound 2-(3-fluorophenyl)-4-(piperidin-3-yloxy)thieno[2,3-d]pyridazine-7-carboxamide: Demonstrates antiproliferative activity via kinase inhibition, highlighting the 3-fluorophenyl moiety’s role in target engagement .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP* Solubility (mg/mL) Key Feature(s)
Target Compound C₁₆H₂₀FNO₃ 293.34 2.8 0.12 (DMSO) 3-oxo, 3-fluorophenyl
CAS 1354953-08-4 () C₁₇H₁₉F₄NO₃ 361.34 3.5 0.08 (DMSO) 4-fluoro-3-CF₃-phenyl
CAS 211108-50-8 () C₁₀H₁₅FNO₃ 216.23 1.2 1.5 (Water) 3-fluoro, 4-oxo
5b () C₂₂H₂₆FN₂O₄ 401.45 3.1 0.05 (DMSO) Phenoxyacetamido side chain

*Calculated using ChemAxon.

Biological Activity

Tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate (CAS Number: 1354951-75-9) is a synthetic compound with significant potential in medicinal chemistry. Its structure, characterized by a piperidine ring and a fluorophenyl substituent, suggests diverse biological activities, particularly in the realm of drug development and therapeutic applications.

  • Molecular Formula : C16_{16}H20_{20}FNO3_{3}
  • Molecular Weight : 293.33 g/mol
  • Structure : The compound features a tert-butyl ester group and a ketone functionality, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities that may include:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures may inhibit various cancer cell lines by interfering with cellular signaling pathways.
  • Enzyme Inhibition : The presence of the piperidine moiety is often associated with the inhibition of key enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Neuropharmacological Effects : Compounds like this one have been investigated for their effects on neurotransmitter systems, indicating potential use in treating neurodegenerative diseases.

Case Studies and Experimental Data

  • Antitumor Activity :
    • A study evaluated the cytotoxic effects of related piperidine derivatives on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting that this compound could have similar effects due to structural similarities .
  • Enzyme Interaction :
    • Research on enzyme inhibitors has shown that compounds with similar structural motifs can effectively inhibit kinases involved in cancer progression. For instance, inhibitors targeting the PDK1 pathway demonstrated significant antitumor activity, which may extend to this compound .
  • Neurotransmitter Modulation :
    • A pharmacological profile assessment revealed that related compounds can modulate dopamine and serotonin receptors, indicating potential applications in treating mood disorders or schizophrenia .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReferences
AnticancerCytotoxic effects on cancer cells
Enzyme InhibitionInhibition of key metabolic enzymes
NeuropharmacologicalModulation of neurotransmitter systems

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